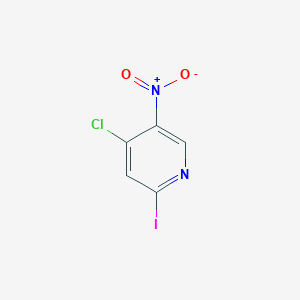
4-Chloro-2-iodo-5-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-iodo-5-nitropyridine is a heterocyclic organic compound with the molecular formula C5H2ClIN2O2. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is of interest due to its unique combination of halogen and nitro substituents, which impart distinct chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-iodo-5-nitropyridine typically involves the nitration of 4-chloro-2-iodopyridine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product . The reaction conditions must be carefully controlled to ensure high yield and purity of the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to maintain consistency and quality. The product is typically purified through recrystallization or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-iodo-5-nitropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or organomagnesium reagents, typically in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Various substituted pyridines depending on the nucleophile used.
Reduction: 4-Chloro-2-iodo-5-aminopyridine.
Aplicaciones Científicas De Investigación
4-Chloro-2-iodo-5-nitropyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-iodo-5-nitropyridine and its derivatives depends on the specific application and target
Comparación Con Compuestos Similares
4-Chloro-2-iodo-5-nitropyridine can be compared with other halogenated nitropyridines:
2-Chloro-5-nitropyridine: Similar structure but lacks the iodine atom, making it less reactive in coupling reactions.
2-Iodo-5-nitropyridine: Lacks the chlorine atom, which affects its reactivity and the types of reactions it can undergo.
2-Chloro-4-methyl-5-nitropyridine: Contains a methyl group instead of an iodine atom, leading to different chemical properties and applications.
The uniqueness of this compound lies in its combination of chlorine, iodine, and nitro groups, which provide a versatile platform for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C5H2ClIN2O2 |
|---|---|
Peso molecular |
284.44 g/mol |
Nombre IUPAC |
4-chloro-2-iodo-5-nitropyridine |
InChI |
InChI=1S/C5H2ClIN2O2/c6-3-1-5(7)8-2-4(3)9(10)11/h1-2H |
Clave InChI |
HBMOZRFEVDNKPT-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1I)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Fluoro-2-methoxybenzo[d]oxazole](/img/structure/B12866698.png)

![(3S)-2-Azabicyclo[2.1.1]hexane-3-carboxylic acid hydrochloride](/img/structure/B12866708.png)
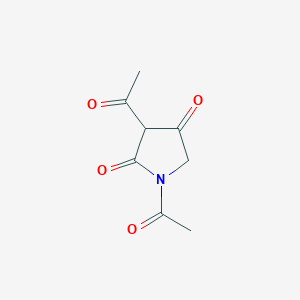
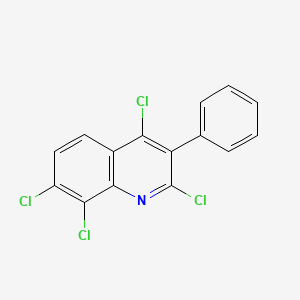
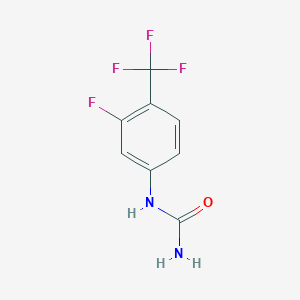
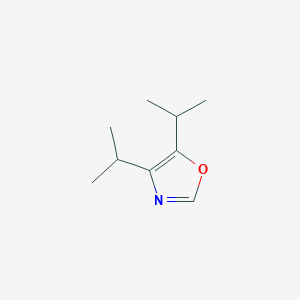
![5-[4-(Methylsulfonyl)phenyl]-1H-indole](/img/structure/B12866754.png)
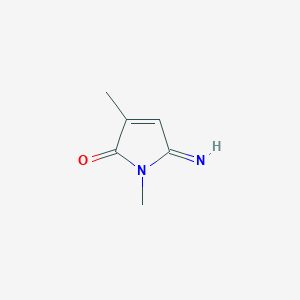
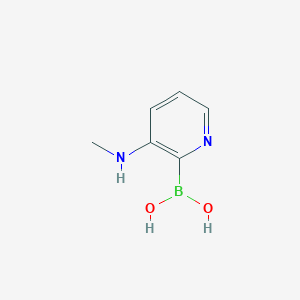

![2-(4-(Bromomethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12866780.png)

